1-(4-Fluorophenyl)-4-(4-methylpiperidin-1-yl-2,2,6,6-d4)butan-1-one, monohydrochloride
Vue d'ensemble
Description
Melperone-d4 is intended for use as an internal standard for the quantification of melperone by GC- or LC-MS. Melperone is an atypical antipsychotic. It binds to α1- and α2-adrenergic and dopamine D2 receptors (Kds = 180, 150, and 180 nM, respectively), as well as the serotonin (5-HT) receptor subtype 5-HT2A (Kd = 102 nM). It is selective for these receptors over histamine H1, muscarinic, 5-HT1A, 5-HT1D, and 5-HT2C receptors (Kds = 580, >10,000, 2,200, 3,400, and 2,100 nM, respectively). Melperone (2 mg/kg per day) increases basal, but not amphetamine-induced, extracellular dopamine levels in the rat nucleus accumbens.
Applications De Recherche Scientifique
Structure-Activity Relationship Studies
- Neuroleptic Agents and Dopamine Receptor Binding : This compound and its analogs have been studied for their binding affinity at dopamine and serotonin receptor subtypes. Modifications in the structure of these compounds have shown potential in developing new antipsychotic agents (Peprah et al., 2012).
Sigma Ligands and Receptor Binding
- Sigma 2 Binding Site Affinity : Compounds with a 4-fluorophenyl substituent have shown subnanomolar affinity for the sigma 2 binding site. This has implications in the development of selective sigma 2 ligands (Perregaard et al., 1995).
Anticancer Activity
- Sigma Ligands with Anticancer Activity : Studies have revealed that certain analogs of this compound bind preferentially at the sigma-2 receptor and show inhibition of several cancer cell lines. This indicates potential applications in cancer therapy (Asong et al., 2019).
Conformational Analysis
- Conformational Landscape and Spectroscopy : Research involving derivatives of 1-(4-Fluorophenyl)ethanol, related to this compound, has been conducted to understand the conformational landscape and interactions in these molecules (Rondino et al., 2016).
Antipsychotic Drug Design
- Design of Novel Antipsychotic Drugs : Compounds based on this chemical structure have been synthesized for potential use as antipsychotic drugs, examining their binding affinity and receptor selectivity (Jørgensen et al., 2013).
Molecular Interaction and Crystal Morphology
- Impact on Crystal Habit : Studies have been conducted on the molecular mechanics and crystal morphology of drugs like haloperidol, which is structurally similar to the compound . This is crucial for understanding drug manufacturing processes (Li Destri et al., 2011).
Multifunctional Drug Development
- Neuropsychiatric and Neurological Disorders : Research has led to the discovery of multifunctional drug candidates with potent binding affinities to serotonin and dopamine receptors for treating neuropsychiatric and neurological disorders (Li et al., 2014).
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-4-(2,2,6,6-tetradeuterio-4-methylpiperidin-1-yl)butan-1-one;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FNO.ClH/c1-13-8-11-18(12-9-13)10-2-3-16(19)14-4-6-15(17)7-5-14;/h4-7,13H,2-3,8-12H2,1H3;1H/i11D2,12D2; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQHYXXIJLKFQGY-ZYMFQSNRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CC(CC(N1CCCC(=O)C2=CC=C(C=C2)F)([2H])[2H])C)[2H].Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.83 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-4-(4-methylpiperidin-1-yl-2,2,6,6-d4)butan-1-one, monohydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.